
A Technical Guide to the Predicted
Physicochemical Properties of 5-Bromoindole-3-

carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Bromoindole-3-carboxaldehyde

Cat. No.: B1265535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computationally predicted boiling

point and density of 5-Bromoindole-3-carboxaldehyde, a key intermediate in organic

synthesis and medicinal chemistry. The following sections detail its predicted properties, the

methodologies behind these predictions, and a generalized workflow for computational

property determination.

Compound Overview
5-Bromoindole-3-carboxaldehyde is an organic compound featuring an indole scaffold

substituted with a bromine atom at the 5-position and a carboxaldehyde group at the 3-position.

[1] Its molecular formula is C₉H₆BrNO, with a molecular weight of approximately 224.06 g/mol .

[1][2][3][4] This compound serves as a versatile building block in the synthesis of more

complex, biologically active molecules and is utilized in the development of pharmaceuticals

and fluorescent probes.[1][3] Understanding its physicochemical properties, such as boiling

point and density, is crucial for its application in laboratory and industrial settings.

Predicted Physicochemical Data
The boiling point and density of 5-Bromoindole-3-carboxaldehyde have been determined

through computational prediction methods. These predicted values offer valuable insights
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where experimental data is not readily available. The data is summarized in the table below.

Property Predicted Value Notes

Boiling Point 395.6 ± 22.0 °C at 760 mmHg[5][6][7]

Density 1.727 ± 0.06 g/cm³ [2][5][6]

Note: These values are computationally derived and have not been experimentally verified.

Methodology of Prediction
The boiling point and density values presented are the result of computational chemistry

techniques.[2] These methods predict the physicochemical properties of a molecule based on

its structure.

Experimental Protocols: Computational Prediction Workflow

While specific experimental protocols for determining these exact values are proprietary to the

databases providing them, a general methodology for such computational predictions can be

outlined. This process is typically rooted in Quantitative Structure-Property Relationship

(QSPR) models.[8][9]

Molecular Structure Input: The process begins with the 2D or 3D chemical structure of 5-
Bromoindole-3-carboxaldehyde, typically represented by its SMILES string

(C1=CC2=C(C=C1Br)C(=CN2)C=O) or InChI key.[2]

Descriptor Calculation: The molecular structure is used to calculate a large number of

numerical values known as molecular descriptors. These descriptors encode various aspects

of the molecule's topology, geometry, and electronic properties.[8][10] Factors considered for

a molecule like 5-Bromoindole-3-carboxaldehyde would include:

Molecular Weight: The presence of a heavy bromine atom significantly increases the

molecular weight.[2]

Intermolecular Forces: The aldehyde group contributes to dipole-dipole interactions, while

the indole ring allows for π-π stacking.[2]
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Hydrogen Bonding: The N-H group on the indole ring can act as a hydrogen bond donor.

[2]

QSPR Model Application: The calculated descriptors are fed into a pre-existing mathematical

model.[8][9] These models are developed by training them on large datasets of compounds

with experimentally determined properties.[8][10] Using statistical methods like multiple

linear regression or more complex machine learning algorithms like neural networks, the

model establishes a correlation between the descriptors and the property of interest (e.g.,

boiling point).[8][10]

Property Prediction: The trained model then predicts the boiling point or density for the new

molecule based on its unique set of descriptors. The associated margin of error (e.g., ±22.0

°C) reflects the model's confidence in its prediction.

The relatively high predicted boiling point is a reflection of the compound's moderate molecular

weight and the presence of polar functional groups that enhance intermolecular forces.[2]

Similarly, the high predicted density is attributed to the heavy bromine atom and the compact

crystalline structure of the indole ring system.[2]

Visualization of Prediction Workflow
The following diagram illustrates the generalized workflow for the computational prediction of

physicochemical properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.smolecule.com/products/s662077
https://pubs.acs.org/doi/pdf/10.1021/ci990071l?ref=article_openPDF
https://pubmed.ncbi.nlm.nih.gov/23792208/
https://pubs.acs.org/doi/pdf/10.1021/ci990071l?ref=article_openPDF
https://pubs.acs.org/doi/abs/10.1021/ci990071l
https://pubs.acs.org/doi/pdf/10.1021/ci990071l?ref=article_openPDF
https://pubs.acs.org/doi/abs/10.1021/ci990071l
https://www.smolecule.com/products/s662077
https://www.smolecule.com/products/s662077
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Input Data

Computational Analysis

Predicted Properties

Chemical Structure
(5-Bromoindole-3-carboxaldehyde)

Calculate Molecular Descriptors
(e.g., MW, Polarity, Topology)

Apply QSPR Model
(e.g., Regression, Neural Network)

Predicted Boiling Point
(395.6 ± 22.0 °C)

Predicted Density
(1.727 ± 0.06 g/cm³)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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